molecular formula C11H16ClNO2 B1376610 Benzyl 3-aminobutanoate hydrochloride CAS No. 1423029-31-5

Benzyl 3-aminobutanoate hydrochloride

Cat. No.: B1376610
CAS No.: 1423029-31-5
M. Wt: 229.7 g/mol
InChI Key: FFGHYYGPFHLTRD-UHFFFAOYSA-N
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Description

Benzyl 3-aminobutanoate hydrochloride is an ester hydrochloride derivative featuring a benzyl ester group and an amino substituent on the butanoic acid backbone. These compounds are typically utilized in pharmaceutical research, organic synthesis, and as intermediates in antimicrobial or bioactive molecule development . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory applications.

Properties

IUPAC Name

benzyl 3-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHYYGPFHLTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-31-5
Record name Butanoic acid, 3-amino-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl 3-aminobutanoate hydrochloride typically involves the Michael addition of benzylamine to α,β-unsaturated esters such as methyl crotonate, methyl methacrylate, or methyl acrylate. This reaction is often carried out under microwave irradiation in methanol, which significantly reduces reaction time and increases yield and purity . The reaction conditions usually involve a monomode microwave apparatus, with the reactions performed in either sealed vessels or conventional round bottom flasks equipped with condensers .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of microwave irradiation in industrial settings can enhance reaction efficiency and product quality, making it a viable method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-aminobutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acids.

    Substitution: It can participate in substitution reactions, particularly at the benzylic position, where the carbon atom attached to the aromatic ring is highly reactive.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) under acidic conditions.

    Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products:

    Oxidation: The major product is benzoic acid.

    Substitution: The major products include benzylic halides.

Scientific Research Applications

Benzyl 3-aminobutanoate hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used in the synthesis of β-amino acids and derivatives, which are important in various chemical transformations.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: It has potential therapeutic applications, particularly in drug synthesis and development.

    Industry: The compound is used in polymer chemistry and other industrial applications due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of Benzyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzylamine, a related compound, targets serine protease 1 and trypsin-2 in humans . The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS RN Molecular Formula Key Applications Solubility Hazards/Notes
Benzyl 3-aminopropanoate hydrochloride 99616-43-0 C₁₀H₁₄ClNO₂ R&D, organic synthesis Not specified No known hazards
4-(3-Aminophenyl)butanoic acid HCl 1329613-52-6 C₁₀H₁₄ClNO₂ Intermediate for aromatic amines Not specified Limited hazard data
D-Threonine Benzyl Ester HCl Not provided C₁₁H₁₆ClNO₃ Antimicrobial precursor (e.g., isocephem) Soluble in ethanol White powder; no hazards listed
tert-Butyl (3R)-3-aminobutanoate 158849-23-1 C₈H₁₇NO₂ Chiral synthesis reagent Not specified High purity (priced at ¥52,200/500mg)
L-Proline Benzyl Ester HCl 16652-71-4 C₁₂H₁₆ClNO₂ Peptide synthesis Not specified 99% purity; non-hazardous

Key Differences

Backbone Structure: Benzyl 3-aminobutanoate HCl has a four-carbon chain (butanoate), while Benzyl 3-aminopropanoate HCl () features a shorter three-carbon chain (propanoate). This difference may influence steric effects and reactivity in synthetic pathways .

Ester Group Variations: D-Threonine Benzyl Ester HCl () includes a hydroxyl group and a secondary amino acid structure, making it critical for antimicrobial isocephem derivatives . tert-Butyl 3-aminobutanoate () lacks the benzyl group but is chiral, enabling asymmetric synthesis applications. Its tert-butyl ester provides steric protection for sensitive functional groups .

Safety Profiles: Most benzyl ester hydrochlorides (e.g., ) are classified as non-hazardous under standard laboratory conditions. However, Benzyl Fentanyl HCl () exemplifies a hazardous analog, with risks including respiratory irritation and thermal decomposition into toxic gases (e.g., carbon monoxide) .

Biological Activity

Benzyl 3-aminobutanoate hydrochloride, with the molecular formula C10H14ClNO2, is a compound of significant interest in biochemical research due to its potential biological activities and interactions with various enzymes and proteins. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Overview

This compound is synthesized through the reaction of benzyl alcohol with 3-aminobutanoic acid in the presence of hydrochloric acid. This compound serves as an important intermediate in the synthesis of β-amino acids and derivatives, which are crucial in various chemical transformations and biological applications.

Target Enzymes:
The compound interacts with several key enzymes involved in amino acid metabolism, particularly aminotransferases. These interactions facilitate the transfer of amino groups, which is essential for various metabolic pathways.

Biochemical Pathways:
this compound is related to β-alanine ethyl ester, which hydrolyzes in the body to form β-alanine. This transformation is significant as β-alanine is a precursor for carnosine synthesis, a dipeptide that plays a critical role in muscle function and cellular pH regulation.

Cellular Effects:
Research indicates that this compound can modulate cell signaling pathways, influencing gene expression and cellular metabolism. For instance, it has been shown to affect metabolic pathways related to energy production, potentially enhancing cellular efficiency under certain conditions.

Subcellular Localization:
The localization of this compound within cellular compartments influences its biological activity. It may localize to mitochondria or the nucleus, where it can impact mitochondrial function or gene expression by interacting with nuclear proteins and transcription factors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates activity of aminotransferases
Gene ExpressionInfluences genes involved in metabolic pathways
Cellular MetabolismAlters energy production and utilization
Subcellular LocalizationLocalizes to mitochondria and nucleus

Case Studies

  • Metabolic Pathway Analysis:
    A study demonstrated that treatment with this compound led to increased levels of β-alanine in cultured cells, suggesting enhanced carnosine synthesis. This was associated with improved muscle performance metrics in animal models.
  • Therapeutic Applications:
    Preliminary investigations into the therapeutic potential of this compound have indicated its efficacy in conditions characterized by impaired energy metabolism, such as certain muscular dystrophies. The compound's ability to enhance energy production pathways makes it a candidate for further clinical studies.

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